1-(tert-Butyl)-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Physicochemical Property Prediction Drug Discovery

SAR studies on triazole-based CNS agents often fail due to inconsistent reactivity and metabolic stability of unsubstituted or N1-methyl analogs. 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine (CAS 1380786-07-1) delivers a sterically-defined, regioselective core with enhanced lipophilicity (XLogP3 = 0.5 vs. -0.72 for parent). Key advantages: • Exclusive 3-amino reactivity - the bulky tert-butyl group (A-value >4.9 kcal/mol) blocks N1, suppressing byproducts and simplifying purification. • Improved CNS permeability - elevated logP supports blood-brain barrier transit, critical for anticonvulsant programs (in vivo ED50 as low as 10.5 mg/kg). • Metabolic stability - steric shielding of the triazole ring from oxidative enzymes. Supplied at >95% purity with full analytical documentation; available for immediate dispatch.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
CAS No. 1380786-07-1
Cat. No. B1403353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-1H-1,2,4-triazol-3-amine
CAS1380786-07-1
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=NC(=N1)N
InChIInChI=1S/C6H12N4/c1-6(2,3)10-4-8-5(7)9-10/h4H,1-3H3,(H2,7,9)
InChIKeyBGISKSHLHYGZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyl)-1H-1,2,4-triazol-3-amine: Sterically Shielded Building Block


1-(tert-Butyl)-1H-1,2,4-triazol-3-amine (CAS 1380786-07-1) is a heterocyclic building block characterized by a 1,2,4-triazole core bearing a primary amine at the 3-position and a bulky tert-butyl group at N1 [1]. With a molecular formula of C6H12N4 and a molecular weight of 140.19 g/mol, this solid compound exhibits a computed XLogP3-AA of 0.5 and a topological polar surface area (TPSA) of 56.7 Ų [1]. Its commercial availability at >95% purity positions it as a versatile intermediate for medicinal chemistry and agrochemical research programs .

Sterically Shielded Amine

Bulky N1-tert-butyl group directs reactivity to the 3-amino position for regioselective derivatization.

Lipophilic Core

Increased computed lipophilicity relative to unsubstituted triazole, supporting CNS drug candidate design.

Agrochemical Scaffold

N1-alkyl substitution profile differentiates herbicidal selectivity from parent broad-spectrum analog.

1-(tert-Butyl)-1H-1,2,4-triazol-3-amine: Why Substitution Fails


Generic substitution with the unsubstituted 1H-1,2,4-triazol-3-amine or simpler N1-alkyl analogs (e.g., 1-methyl-1H-1,2,4-triazol-3-amine) is not chemically or biologically equivalent. The N1-tert-butyl group introduces substantial steric hindrance that fundamentally alters the compound's physicochemical profile and reactivity . Specifically, this bulky substituent increases lipophilicity (LogP ~0.5) relative to the unsubstituted core, thereby enhancing membrane permeability and metabolic stability—critical parameters in drug discovery campaigns [1]. Furthermore, the steric shielding of the N1 position modulates the nucleophilicity of the 3-amine group and directs regioselectivity in downstream functionalization reactions [2]. Substituting with an N1-methyl or N1-unsubstituted analog would yield a distinct electronic environment, potentially derailing structure-activity relationship (SAR) studies, altering pharmacokinetic profiles, or compromising synthetic route integrity [3].

Lipophilicity Shift

Replacing with unsubstituted 1H-1,2,4-triazol-3-amine reduces LogP, likely altering membrane permeability and ADME profiles.

Reactivity Divergence

Smaller N1-alkyl analogs (e.g., methyl) exhibit competing ring-nitrogen reactivity, undermining regioselective functionalization.

Herbicidal Profile Mismatch

Unsubstituted parent is a non-selective herbicide; N1-tert-butyl derivative may have distinct crop selectivity that cannot be assumed.

1-(tert-Butyl)-1H-1,2,4-triazol-3-amine: Evidence-Based Comparison


Lipophilicity Advantage vs. Unsubstituted Core

The presence of the N1-tert-butyl group significantly increases the compound's lipophilicity relative to the unsubstituted 1H-1,2,4-triazol-3-amine core. The target compound has a computed XLogP3-AA value of 0.5, whereas the unsubstituted 1H-1,2,4-triazol-3-amine (CAS 61-82-5) has a lower XLogP3 of -0.72 [1]. This increase in logP by approximately 1.22 units indicates a 16-fold higher theoretical partition coefficient in octanol/water, which is strongly correlated with improved passive membrane permeability .

Lipophilicity Gain
Reported
+1.22 logP (XLogP3)
~16-fold higher partition coefficient; supports CNS candidate permeability assessment.
Computed property via PubChem; experimental validation recommended.
Medicinal Chemistry Physicochemical Property Prediction Drug Discovery

Steric Control of Regioselective Reactivity

The N1-tert-butyl group acts as a steric directing element, altering the regioselectivity of N-alkylation and acylation reactions compared to 1-methyl-1H-1,2,4-triazol-3-amine. In the target compound, the bulky tert-butyl group effectively blocks the N1 position from electrophilic attack, forcing reactions to occur exclusively at the exocyclic 3-amino group (N3-exo) [1]. In contrast, the less sterically demanding 1-methyl analog exhibits competing reactivity at both the N2 and N4 ring nitrogens and the exocyclic amine, leading to complex product mixtures . The tert-butyl group imposes an A-value of >4.9 kcal/mol, which is substantially larger than the methyl group's 1.7 kcal/mol, providing a much higher energy barrier for N1-site reactions [2].

Steric Barrier (A-value)
Class-level inference
Δ >3.2 kcal/mol
Higher conformational energy barrier; enables cleaner amine-directed reactions.
Based on cyclohexane model; actual reaction selectivity may vary.
Organic Synthesis Regioselectivity Medicinal Chemistry

Herbicidal Selectivity Advantage Over Parent

The N1-tert-butyl substitution confers a distinct herbicidal spectrum compared to the unsubstituted 1,2,4-triazol-3-amine core. The latter (3-amino-1,2,4-triazole, CAS 61-82-5) is a known broad-spectrum herbicide that acts by inhibiting chlorophyll biosynthesis (carotenoid biosynthesis via inhibition of lycopene cyclase) with an application rate of 1-3 kg/ha [1]. In contrast, N1-alkyl-substituted derivatives, including the tert-butyl analog, are disclosed as having 'satisfactory herbicidal action' and 'high selectivity in crops of useful plants' due to altered uptake and translocation dynamics [2]. The tert-butyl group's enhanced lipophilicity (XLogP3 = 0.5) versus the parent (XLogP3 = -0.72) facilitates leaf cuticle penetration, enabling lower effective application rates while improving crop safety [3].

Herbicidal Selectivity
Class-level inference
Patent-reported improved crop selectivity vs parent
Supports selective herbicide scaffold exploration.
Field trial quantification pending; review patent data.
Agrochemical Herbicide Discovery Structure-Activity Relationship

1-(tert-Butyl)-1H-1,2,4-triazol-3-amine: Validated Application Scenarios


CNS-Penetrant Drug Candidates

Medicinal chemists targeting CNS disorders (e.g., epilepsy, anxiety) should prioritize 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine as a starting material. Its enhanced lipophilicity (XLogP3 = 0.5 vs. -0.72 for the unsubstituted core) supports blood-brain barrier penetration, a critical parameter for CNS drug development [1]. This is particularly relevant given that 1,2,4-triazol-3-amine derivatives have demonstrated in vivo anticonvulsant activity with ED50 values as low as 10.5 mg/kg in MES seizure models [2]. The tert-butyl substituent also confers metabolic stability by sterically shielding the triazole ring from oxidative enzymes.

Next-Generation Selective Herbicides

Agrochemical discovery teams seeking herbicides with improved crop safety and lower environmental impact should utilize this compound as a core scaffold. The N1-tert-butyl substitution differentiates its herbicidal selectivity profile from the broad-spectrum, non-selective parent compound 3-amino-1,2,4-triazole [1]. Patent disclosures indicate that N1-alkylated triazole-3-amines provide 'high selectivity in crops of useful plants' while maintaining satisfactory weed control [2]. The increased lipophilicity (XLogP3 = 0.5) enhances foliar uptake, potentially enabling lower application rates compared to the 1-3 kg/ha required for the parent compound .

Regioselective Library Synthesis

For medicinal chemistry groups engaged in parallel synthesis or high-throughput library production, 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine offers a distinct advantage: the bulky tert-butyl group (A-value >4.9 kcal/mol) effectively blocks the N1 position from electrophilic attack, ensuring exclusive reactivity at the 3-amino group [1]. This regioselective control minimizes byproduct formation and simplifies purification, enabling cleaner reaction profiles and higher isolated yields. In contrast, N1-methyl or unsubstituted analogs yield complex mixtures due to competing ring-nitrogen reactivity [2].

Application
Selection Property
Validation Focus
CNS drug candidate synthesis
Higher computed lipophilicity (vs unsubstituted core)
Passive membrane permeability assay
Selective herbicide scaffold
N1-alkyl substitution pattern
Crop safety and weed spectrum trials
Regioselective derivatization
Steric shielding at N1 (tert-butyl)
Synthetic route efficiency and purification profile

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